molecular formula C8H12N2O3 B2950295 3-(2-hydroxy-4,5-dimethyl-1H-imidazol-1-yl)propanoic acid CAS No. 1369093-08-2

3-(2-hydroxy-4,5-dimethyl-1H-imidazol-1-yl)propanoic acid

Cat. No. B2950295
CAS RN: 1369093-08-2
M. Wt: 184.195
InChI Key: KFNGHUOSPHDKKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years . Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .


Molecular Structure Analysis

Imidazole, a core structure in this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2-hydroxy-4,5-dimethyl-1H-imidazol-1-yl)propanoic acid in lab experiments is its ability to modulate multiple cellular processes. This makes it a versatile tool for studying various diseases and cellular pathways. Additionally, this compound is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 3-(2-hydroxy-4,5-dimethyl-1H-imidazol-1-yl)propanoic acid. One area of interest is the development of this compound-based therapies for neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on cellular processes. Other potential future directions include the development of this compound-based therapies for cancer and the exploration of this compound's effects on other physiological systems such as the cardiovascular and immune systems.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its ability to modulate multiple cellular processes makes it a versatile tool for studying various diseases and cellular pathways. Further research is needed to fully understand the mechanism of action of this compound and its effects on cellular processes. With continued research, this compound has the potential to be developed into a valuable therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 3-(2-hydroxy-4,5-dimethyl-1H-imidazol-1-yl)propanoic acid involves the reaction of histidine with formaldehyde and sodium cyanoborohydride. The resulting product is then treated with hydrochloric acid to obtain this compound. The purity of this compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).

Scientific Research Applications

3-(2-hydroxy-4,5-dimethyl-1H-imidazol-1-yl)propanoic acid has been studied extensively for its potential therapeutic applications. It has been found to exhibit antioxidant, anti-inflammatory, and neuroprotective properties. This compound has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

3-(4,5-dimethyl-2-oxo-1H-imidazol-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-5-6(2)10(8(13)9-5)4-3-7(11)12/h3-4H2,1-2H3,(H,9,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNGHUOSPHDKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=O)N1)CCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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